N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-Acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 4-acetylphenyl group attached to the acetamide nitrogen and a 4-amino-5-benzyl-substituted triazole ring linked via a sulfanyl group. This compound belongs to a class of molecules designed for diverse biological applications, leveraging the 1,2,4-triazole core’s versatility as a pharmacophore. The benzyl group at the 5-position of the triazole and the acetylphenyl moiety are critical structural features influencing its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)15-7-9-16(10-8-15)21-18(26)12-27-19-23-22-17(24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYKQIWJJWAOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, triethylamine.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Triazole Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activities, or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-sulfanyl-acetamide derivatives exhibit varied biological activities depending on substituents at the triazole’s 4- and 5-positions and the acetamide’s aryl group. Below is a detailed comparison of structurally related compounds and their activities:
Structural Analogues and Substituent Effects
*SA = Sulfanyl Acetamide
Structure-Activity Relationship (SAR) Insights
- 5-Position Substitution :
- 4-Position Substitution: Amino Group (NH₂): Critical for hydrogen bonding in antimicrobial activity .
- Acetamide Aryl Group :
- 4-Acetylphenyl : The acetyl group may modulate electron density, affecting target binding affinity.
Biological Activity
N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The compound features a triazole moiety, which is known for its biological significance. The molecular formula is , with a molecular weight of approximately 346.42 g/mol. The presence of both the acetylphenyl and triazole groups contributes to its pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Compounds with similar structural characteristics have shown efficacy against various cancer cell lines, suggesting that this compound may also possess selective cytotoxicity.
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 9.8 | Disruption of mitochondrial function |
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells, indicating a significant rise in apoptotic cells compared to controls .
Mechanistic Studies
Mechanistic studies have demonstrated that the compound interacts with specific biological targets involved in cancer progression. It is hypothesized that the triazole ring facilitates interactions with enzymes and receptors critical for tumor growth and survival.
Enzyme Inhibition
The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition studies revealed an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isoforms . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Studies
In a recent study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic cell populations. The study reported:
- Increased Annexin V-FITC positivity : From 0.18% in controls to 22.04% post-treatment.
- Enhanced necrosis rates : Necrotic cells increased from 1.20% to 16.65%, indicating robust cytotoxic effects .
Potential Applications
Given its promising biological activity, this compound has potential applications in:
- Cancer therapy : As a lead compound for developing new anticancer agents.
- Enzyme inhibition : Targeting CA IX for tumor growth suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
